molecular formula C10H16N2O B1441117 2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol CAS No. 643087-97-2

2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol

Cat. No.: B1441117
CAS No.: 643087-97-2
M. Wt: 180.25 g/mol
InChI Key: SDLNERINWWHAQF-UHFFFAOYSA-N
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Description

“2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol” is a chemical compound with the molecular formula C10H16N2O . It is used in scientific research and has unique properties that make it valuable for various applications including drug discovery, organic synthesis, and biochemical studies.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H16N2O . This indicates that the molecule contains 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Scientific Research Applications

Receptor Differentiation

  • Differentiation of Receptors: A study by Lands, Ludueña, and Buzzo (1967) explored the structural modification of compounds related to 2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol. They found that adding methyl or ethyl groups at certain positions changes sympathomimetic activity. This research aids in differentiating β-receptor populations into β-1 and β-2 types, which are significant in various organs like the heart, adipose tissue, and bronchioles (Lands, Ludueña & Buzzo, 1967).

Spectral Analysis

  • Ultraviolet Spectra Analysis: Cumper and Singleton (1968) investigated the ultraviolet spectra of aniline derivatives, including those related to this compound. They observed that N-methylation enhances the electron-donating ability, impacting the spectral properties of these compounds. This study is crucial for understanding the photophysical properties of such molecules (Cumper & Singleton, 1968).

Inhibition of Microsomal p-Hydroxylation

  • Microsomal p-Hydroxylation Inhibition: Cohen and Mannering (1973) found that ethanol can inhibit the p-hydroxylation of aniline, a process related to the metabolism of compounds similar to this compound. Their findings highlight the influence of ethanol on the metabolic processing of such compounds (Cohen & Mannering, 1973).

Cobalt(III) and Manganese(IV) Radical Complexes

  • Radical Complex Formation: Penkert et al. (2000) conducted research on anilino radical complexes of Cobalt(III) and Manganese(IV). They synthesized specific ligands and created complexes that are structurally characterized. This research contributes to understanding the coordination chemistry of anilino derivatives (Penkert et al., 2000).

Concave Reagent Development

  • New Concave Reagent Synthesis: Abbass et al. (2004) developed new concave reagents using 2'-substituted m-terphenyls, including anilines like this compound. These developments have implications in enhancing the study of hydrogen-bonded heterodimers (Abbass et al., 2004).

New Mannich Base Synthesis

  • Mannich Base Preparation: A 2021 study by Hussein and Yousif focused on the synthesis of a new Mannich -β-amino carbonyl compound. This research adds to the understanding of the chemical properties and potential applications of Mannich bases related to this compound (Hussein & Yousif, 2021).

Density and Viscosity Measurements

  • Density and Viscosity Studies: Álvarez et al. (2006) measured the densities and viscosities of aqueous ternary solutions involving compounds like this compound. Such measurements are important for understanding the physical properties of these solutions in various applications (Álvarez et al., 2006).

Thermodynamic Properties

  • Thermodynamic Property Analysis: Tagiuri et al. (2016) explored the thermodynamic properties of tertiary and cyclic amines, which could include derivatives of this compound. Their work helps in understanding the thermodynamics of amine dissociation, crucial for various chemical and biochemical applications (Tagiuri et al., 2016).

Solid Phase Carbohydrate Synthesis

  • Carbohydrate Synthesis Linker Development: Weigelt and Magnusson (1998) created a novel linker for solid phase carbohydrate synthesis, which could potentially involve the use of this compound derivatives. This research aids in developing methods for the synthesis of complex carbohydrates (Weigelt & Magnusson, 1998).

Reductive Cyclization-Rearrangement

  • Cyclization-Rearrangement Studies: Bates and Li (2002) explored the cyclization products of nitroarenyl ketones, which can be related to this compound. They proposed novel reaction mechanisms that are important for understanding the chemistry of these compounds (Bates & Li, 2002).

Fluorescence Studies

  • Fluorescence Quantum Yield Analysis: Hisham et al. (2019) studied the fluorescence properties of N-aryl-2-aminoquinolines, closely related to this compound. Their research on the fluorescence behavior in different solvents contributes to the understanding of these compounds in biological and photophysical applications (Hisham et al., 2019).

Properties

IUPAC Name

2-[2-(aminomethyl)-N-methylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(6-7-13)10-5-3-2-4-9(10)8-11/h2-5,13H,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLNERINWWHAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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